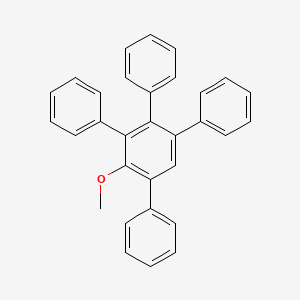

2-Methoxy-1,3,4,5-tetraphenylbenzene

Beschreibung

2-Methoxy-1,3,4,5-tetraphenylbenzene is a poly-substituted aromatic compound featuring a central benzene ring with a methoxy group (-OCH₃) at position 2 and phenyl groups (-C₆H₅) at positions 1, 3, 4, and 5. Its molecular formula is C₄₃H₃₄O, and its structure combines steric bulk from the phenyl substituents with electronic modulation from the methoxy group. The methoxy group acts as an electron-donating substituent, influencing the compound’s reactivity and interaction with other molecules, while the phenyl groups contribute to its hydrophobicity and stability . This compound is primarily utilized in materials science and organic synthesis, where its unique substitution pattern enables applications in catalysis, supramolecular chemistry, and photophysical studies.

Eigenschaften

CAS-Nummer |

914-19-2 |

|---|---|

Molekularformel |

C31H24O |

Molekulargewicht |

412.5 g/mol |

IUPAC-Name |

2-methoxy-1,3,4,5-tetraphenylbenzene |

InChI |

InChI=1S/C31H24O/c1-32-31-28(24-16-8-3-9-17-24)22-27(23-14-6-2-7-15-23)29(25-18-10-4-11-19-25)30(31)26-20-12-5-13-21-26/h2-22H,1H3 |

InChI-Schlüssel |

MOGBKZPWEDFZQF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1,3,4,5-tetraphenylbenzene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene, and a palladium catalyst .

Industrial Production Methods: This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxy-1,3,4,5-tetraphenylbenzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of the benzene ring.

Oxidation and Reduction: The methoxy group can be oxidized to form a carbonyl group, while reduction reactions can target the phenyl groups or the benzene ring itself.

Common Reagents and Conditions:

Nitration: Typically involves the use of concentrated nitric acid and sulfuric acid.

Halogenation: Can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as iron(III) chloride.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro-substituted derivatives, while halogenation would produce halogenated benzene derivatives .

Wissenschaftliche Forschungsanwendungen

2-Methoxy-1,3,4,5-tetraphenylbenzene has several applications in scientific research:

Organic Electronics: Due to its unique electronic properties, this compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics.

Materials Science: It serves as a building block for the synthesis of advanced materials with specific optical and electronic characteristics.

Chemical Sensors: Its ability to undergo specific chemical reactions makes it useful in the design of sensors for detecting various analytes.

Wirkmechanismus

The mechanism of action of 2-Methoxy-1,3,4,5-tetraphenylbenzene in its applications is primarily related to its electronic structure. The presence of the methoxy group and the phenyl substituents influences the electron density distribution in the benzene ring, making it suitable for use in electronic devices. The compound can interact with various molecular targets through π-π interactions and other non-covalent interactions, which are crucial for its function in materials science and organic electronics .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Effects: The methoxy group in 2-Methoxy-1,3,4,5-tetraphenylbenzene enhances electron density on the aromatic ring, making it more reactive toward electrophilic substitution compared to non-oxygenated analogs like 1,3,4,5-Tetraphenylbenzene . Halogenated analogs (e.g., 2-Chloro-1-fluoro-3-methoxy-4-methylbenzene) exhibit divergent applications, such as pesticidal activity, due to the electronegativity of halogens .

Steric and Electronic Modulation :

- The trifluoromethyl (-CF₃) groups in 1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene improve chemical stability and lipophilicity, whereas the phenyl groups in 2-Methoxy-1,3,4,5-tetraphenylbenzene primarily contribute to steric hindrance, affecting reaction kinetics .

Biological and Material Applications :

- Compounds with heterocyclic cores (e.g., oxadiazole or benzoxazole derivatives) often exhibit biological activity, such as antimicrobial or anti-inflammatory effects, which are less prominent in fully aromatic systems like 2-Methoxy-1,3,4,5-tetraphenylbenzene .

Research Findings and Mechanistic Insights

- Synthetic Utility : The methoxy group in 2-Methoxy-1,3,4,5-tetraphenylbenzene facilitates regioselective functionalization, as demonstrated in palladium-catalyzed coupling reactions .

- Photophysical Properties : Studies on similar polyaromatic hydrocarbons (e.g., 2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene) suggest that extended conjugation and substituent positioning influence fluorescence quantum yields, a property exploitable in OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.